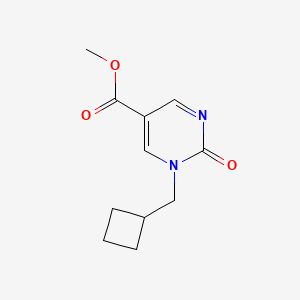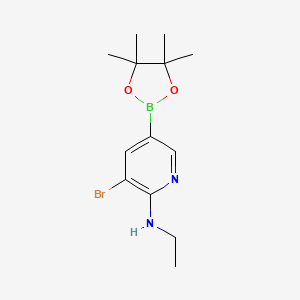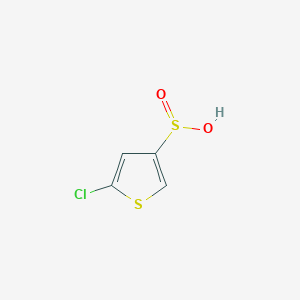
5-Chlorothiophene-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiophene-3-sulfinic acid is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-3-sulfinic acid typically involves the chlorination of thiophene derivatives followed by sulfonation. One common method includes the halogen dance reaction, where halogenated thiophenes are treated with reagents like n-butyllithium (n-BuLi) at low temperatures (e.g., -30°C) to introduce the sulfinic acid group . Another approach involves the direct sulfonation of chlorothiophene using chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and conditions is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids using oxidizing agents.
Reduction: Reduction to thiophenesulfinates or thiophenesulfides.
Substitution: Electrophilic and nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Chlorothiophene-3-sulfonic acid.
Reduction: 5-Chlorothiophene-3-sulfinate.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Chlorothiophene-3-sulfinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
- 5-Chlorothiophene-2-sulfinic acid
- 3-Chlorothiophene-2-sulfinic acid
- 2,5-Dichlorothiophene
Comparison: 5-Chlorothiophene-3-sulfinic acid is unique due to its specific substitution pattern, which influences its reactivity and properties. Compared to other chlorothiophene derivatives, it offers distinct advantages in terms of stability and ease of functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H3ClO2S2 |
|---|---|
Molecular Weight |
182.7 g/mol |
IUPAC Name |
5-chlorothiophene-3-sulfinic acid |
InChI |
InChI=1S/C4H3ClO2S2/c5-4-1-3(2-8-4)9(6)7/h1-2H,(H,6,7) |
InChI Key |
DIXSFKKNALHVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1S(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


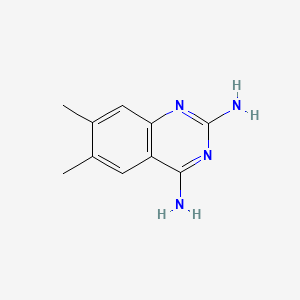
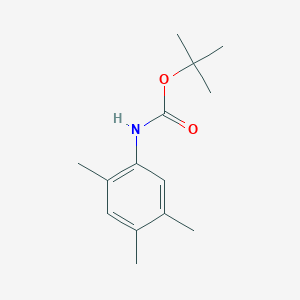
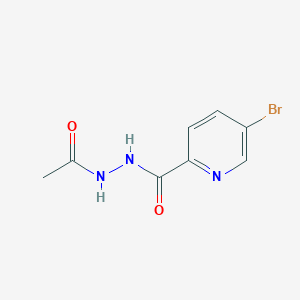
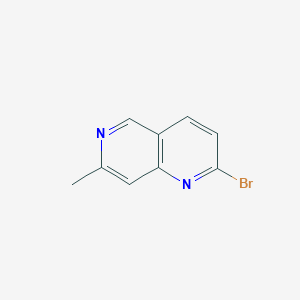

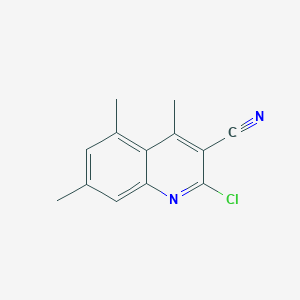
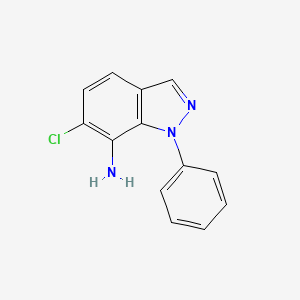
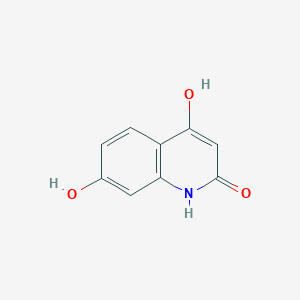
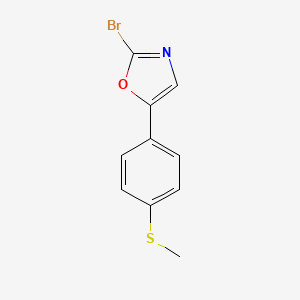
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
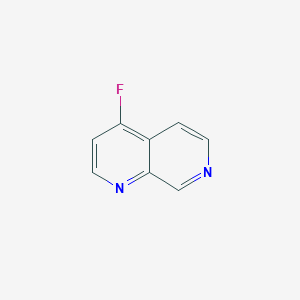
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
